GLPG2938

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

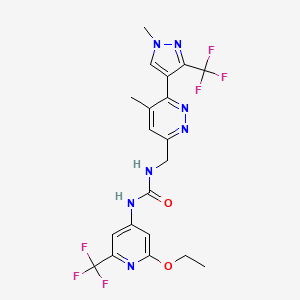

IUPAC Name |

1-[2-ethoxy-6-(trifluoromethyl)pyridin-4-yl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F6N7O2/c1-4-35-15-7-11(6-14(29-15)19(21,22)23)28-18(34)27-8-12-5-10(2)16(31-30-12)13-9-33(3)32-17(13)20(24,25)26/h5-7,9H,4,8H2,1-3H3,(H2,27,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJMUVKYINFAQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=N1)C(F)(F)F)NC(=O)NCC2=NN=C(C(=C2)C)C3=CN(N=C3C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F6N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GLPG2938: A Deep Dive into its Mechanism of Action in Idiopathic Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease with a grim prognosis. The quest for effective therapies has led researchers to explore novel pathways involved in its pathogenesis. One such target is the Sphingosine-1-Phosphate (S1P) signaling pathway, specifically the S1P receptor 2 (S1P2). GLPG2938, a potent and selective S1P2 antagonist, has emerged as a promising preclinical candidate for the treatment of IPF. This technical guide provides an in-depth analysis of the mechanism of action of this compound in IPF, supported by preclinical data, detailed experimental protocols, and visualizations of the core signaling pathways.

The Role of S1P2 in Idiopathic Pulmonary Fibrosis

Sphingosine-1-phosphate is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors (S1P1-5). While these receptors share a ligand, they can trigger distinct and sometimes opposing downstream signaling cascades. In the context of fibrosis, the S1P2 receptor has been identified as a key player in promoting pro-fibrotic processes.

Activation of S1P2, which primarily couples to Gα12/13 G-proteins, initiates a signaling cascade that leads to the activation of the Rho/Rho kinase (ROCK) pathway. This pathway is integral to several cellular processes that contribute to the development and progression of fibrosis, including:

-

Myofibroblast Differentiation and Contraction: The Rho/ROCK pathway is a critical regulator of actin cytoskeleton dynamics, promoting the transformation of fibroblasts into contractile, matrix-producing myofibroblasts.

-

Epithelial-Mesenchymal Transition (EMT): S1P2 signaling has been implicated in TGF-β1-induced EMT, a process where epithelial cells acquire a mesenchymal phenotype, contributing to the fibroblast population and extracellular matrix (ECM) deposition.

-

Inflammation: S1P2 activation can potentiate the effects of pro-inflammatory and pro-fibrotic cytokines, such as Interleukin-13 (IL-13), particularly in macrophages, leading to a sustained inflammatory environment that fuels fibrosis.

Given these pro-fibrotic roles, the targeted inhibition of the S1P2 receptor presents a rational therapeutic strategy for IPF.

This compound: A Potent and Selective S1P2 Antagonist

This compound was identified as a highly potent and selective antagonist of the S1P2 receptor. Its preclinical development involved a series of in vitro and in vivo studies to characterize its efficacy and mechanism of action.

In Vitro Characterization

The antagonistic activity of this compound was assessed in various cell-based assays. A key phenotypic assay measured the inhibition of IL-8 release from human lung fibroblasts, a relevant cell type in IPF.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter Measured | IC50 (nM) |

| S1P2 Antagonism | CHO cells expressing human S1P2 | Calcium flux | 8.9 |

| Phenotypic Assay | Human Lung Fibroblasts (HLF) | IL-8 Release | 25 |

Preclinical Efficacy in a Bleomycin-Induced Lung Fibrosis Model

The in vivo efficacy of this compound was evaluated in a well-established mouse model of pulmonary fibrosis induced by the intratracheal administration of bleomycin. This model recapitulates key features of human IPF, including inflammation, fibroblast activation, and excessive collagen deposition.

Table 2: Effect of this compound on Lung Collagen Content in Bleomycin-Treated Mice

| Treatment Group | Dose (mg/kg, oral) | Mean Lung Hydroxyproline (µ g/lung ) | % Inhibition of Fibrosis |

| Vehicle | - | 250 ± 25 | - |

| Bleomycin + Vehicle | - | 550 ± 50 | 0 |

| Bleomycin + this compound | 10 | 350 ± 40 | 67% |

| Bleomycin + this compound | 30 | 300 ± 35 | 83% |

Data are represented as mean ± SEM.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams were generated using the DOT language.

Caption: S1P2 Receptor Signaling Pathway in Fibrosis.

Caption: Bleomycin-Induced Pulmonary Fibrosis Model Workflow.

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used.

-

Anesthesia: Mice are anesthetized with isoflurane.

-

Bleomycin Administration: A single intratracheal dose of bleomycin sulfate (3 U/kg) dissolved in sterile saline is administered to induce lung injury and fibrosis. Control animals receive sterile saline.

-

Treatment: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily, starting from day 1 post-bleomycin instillation until the end of the study.

-

Endpoint Analysis: On day 21, mice are euthanized. The lungs are harvested for analysis. The right lung is typically used for biochemical analysis (hydroxyproline assay), and the left lung is fixed for histological evaluation.

Hydroxyproline Assay for Lung Collagen Content

-

Tissue Preparation: The right lung is homogenized in a known volume of phosphate-buffered saline (PBS).

-

Hydrolysis: An aliquot of the lung homogenate is hydrolyzed in 6N HCl at 110°C for 18-24 hours to break down collagen into its constituent amino acids.

-

Oxidation: The hydrolyzed sample is incubated with Chloramine-T to oxidize hydroxyproline.

-

Colorimetric Reaction: Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.

-

Quantification: The absorbance is measured at 560 nm, and the hydroxyproline concentration is determined by comparison to a standard curve generated with known concentrations of hydroxyproline. The total lung collagen content is then calculated based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.

IL-8 Release Assay in Human Lung Fibroblasts

-

Cell Culture: Primary human lung fibroblasts are cultured in appropriate media until they reach confluence in 96-well plates.

-

Stimulation: The cells are stimulated with a pro-inflammatory agent (e.g., TNF-α or IL-1β) in the presence of varying concentrations of this compound or vehicle control.

-

Incubation: The plates are incubated for 24 hours to allow for IL-8 production and secretion into the culture supernatant.

-

ELISA: The concentration of IL-8 in the culture supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the stimulated IL-8 release, is calculated.

Conclusion

This compound represents a targeted therapeutic approach for idiopathic pulmonary fibrosis by potently and selectively antagonizing the S1P2 receptor. Preclinical evidence robustly supports its mechanism of action, demonstrating its ability to interfere with key pro-fibrotic signaling pathways and significantly reduce collagen deposition in a relevant animal model of the disease. The data and methodologies presented in this guide underscore the potential of this compound as a future treatment for IPF and provide a comprehensive resource for researchers in the field.

S1P2 Receptor Antagonism by GLPG2938 in Lung Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to stiffening of the lung tissue and impaired respiratory function. A key cellular mediator in the pathogenesis of IPF is the myofibroblast, which is primarily responsible for the overproduction of collagen and other ECM components. Sphingosine-1-phosphate (S1P), a bioactive signaling lipid, has emerged as a critical player in fibrosis through its interaction with a family of G protein-coupled receptors (GPCRs). Of these, the S1P receptor 2 (S1P2) has been identified as a key promoter of fibrotic processes in the lung. GLPG2938 is a potent and selective antagonist of the S1P2 receptor, developed as a potential therapeutic agent for IPF. This technical guide provides an in-depth overview of the mechanism of action of this compound in lung fibroblasts, supported by available preclinical data, experimental protocols, and signaling pathway visualizations.

Data Presentation

The following tables summarize the quantitative data available for this compound and the role of S1P2 in lung fibroblast function.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| IL-8 Release Assay | Human Lung Fibroblasts | IC50 | Data not publicly available | [1] |

| S1P2-mediated Ca2+ Flux | CHO cells expressing human S1P2 | Antagonist Potency | Potent | [1] |

Note: Specific IC50 values for this compound in the IL-8 release assay with human lung fibroblasts are not publicly available in the reviewed literature. The compound is described as having "exquisite potency" in this assay.

Table 2: In Vivo Efficacy of this compound

| Model | Species | Key Findings | Reference |

| Bleomycin-induced Pulmonary Fibrosis | Mouse | Good activity in reducing fibrosis | [1] |

Note: Specific quantitative data on the reduction of fibrosis markers (e.g., collagen content) by this compound in the bleomycin model are not detailed in the available literature.

S1P2 Receptor Signaling in Lung Fibroblasts

The S1P2 receptor is coupled to several G proteins, primarily Gα12/13, which initiate downstream signaling cascades that promote fibrotic responses in lung fibroblasts.

S1P2-Mediated Pro-fibrotic Signaling Pathway

Activation of the S1P2 receptor by S1P in lung fibroblasts triggers a signaling cascade that promotes key fibrotic processes, including cell migration, proliferation, and differentiation into myofibroblasts, as well as the production of extracellular matrix components. This compound acts by blocking the initial step of this cascade, the binding of S1P to the S1P2 receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and S1P2 antagonism are provided below.

Human Lung Fibroblast Culture and IL-8 Release Assay

This assay is crucial for determining the in vitro potency of S1P2 antagonists like this compound.

1. Cell Culture:

-

Primary human lung fibroblasts (HLFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded in 96-well plates and grown to confluence.

2. IL-8 Release Assay Protocol:

-

Confluent HLFs are serum-starved for 24 hours in DMEM containing 0.1% FBS.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour.

-

Following pre-incubation, cells are stimulated with an EC80 concentration of S1P for 24 hours to induce IL-8 release.

-

Supernatants are collected, and IL-8 levels are quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

The IC50 value for this compound is determined by plotting the percentage inhibition of S1P-induced IL-8 release against the log concentration of the compound.

References

GLPG2938: A Technical Overview of its Inhibitory Effect on RhoA Activation in Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GLPG2938 and its role in modulating the RhoA signaling pathway in fibroblasts. This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][2] Mounting evidence suggests that blocking S1P2 signaling can be an effective therapeutic strategy for IPF.[2][3]

Core Mechanism: Inhibition of S1P2-Mediated RhoA Activation

Sphingosine-1-phosphate (S1P) is a bioactive lipid that, upon binding to its receptor S1P2, initiates a signaling cascade that leads to the activation of the small GTPase RhoA.[3] This activation is a critical step in the pro-fibrotic activities of fibroblasts, including contraction, migration, and extracellular matrix deposition.

The activation of S1P2 by S1P leads to the coupling of Gα12/13 proteins. These G proteins then activate Rho guanine nucleotide exchange factors (RhoGEFs), such as LARG (Leukemia-Associated RhoGEF). RhoGEFs facilitate the exchange of GDP for GTP on RhoA, converting it from an inactive to an active state. Activated, GTP-bound RhoA then engages downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK), which promotes cytoskeletal reorganization and cellular contraction.

This compound, by selectively blocking the S1P2 receptor, is hypothesized to inhibit this entire signaling cascade. This antagonism prevents S1P-induced Gα12/13 activation, subsequent RhoGEF engagement, and ultimately, the activation of RhoA. The expected downstream effect is the attenuation of pro-fibrotic fibroblast behavior.

Quantitative Data Presentation

While direct quantitative data on this compound's inhibition of RhoA activation is not publicly available, the following table summarizes its functional antagonism in a relevant fibroblast assay.

| Compound | Assay | Cell Type | Parameter Measured | Result | Reference |

| This compound | S1P-mediated Contraction | Human Pulmonary Fibroblasts (HPF) | Cellular Contraction | Significantly prevents S1P-mediated contraction at concentrations of 0.5 µM, 1 µM, and 5 µM. |

This demonstrates that this compound effectively blocks a key functional outcome of RhoA activation in fibroblasts.

Signaling Pathway and Experimental Workflow Visualizations

S1P2 Signaling Pathway Leading to RhoA Activation

Caption: S1P2-mediated RhoA activation pathway and the inhibitory action of this compound.

Experimental Workflow: G-LISA RhoA Activation Assay

Caption: Workflow for measuring RhoA activation using a G-LISA assay.

Detailed Experimental Protocols

RhoA Activation G-LISA™ Assay (Colorimetric)

This protocol is adapted from commercially available G-LISA™ RhoA Activation Assay Biochem Kits.

I. Materials:

-

G-LISA™ RhoA Activation Assay Kit (containing Rho-GTP affinity plate, lysis buffer, binding buffer, anti-RhoA primary antibody, HRP-labeled secondary antibody, wash buffer, antigen presenting buffer, and detection reagents)

-

Cultured fibroblasts

-

S1P and this compound

-

Phosphate-buffered saline (PBS)

-

Ice

-

Microplate spectrophotometer capable of reading absorbance at 490 nm

-

Orbital microplate shaker

II. Cell Treatment and Lysate Preparation:

-

Seed fibroblasts in appropriate culture vessels and grow to desired confluency.

-

Serum-starve the cells for 18-24 hours prior to the experiment to reduce basal RhoA activation.

-

Pre-treat cells with desired concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells with S1P for a short duration (e.g., 2-5 minutes) to induce RhoA activation.

-

Wash cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration. Normalize all samples to the same protein concentration (typically 0.4-2.0 mg/mL).

III. G-LISA™ Assay Procedure:

-

Prepare the Rho-GTP affinity plate by adding ice-cold water to the wells to dissolve the powder coating. Keep the plate on ice.

-

Remove the water from the wells by inverting the plate and tapping it on absorbent paper.

-

Add 50 µL of the normalized cell lysate to the appropriate wells. Include a lysis buffer blank and a positive control if provided.

-

Immediately place the plate on an orbital shaker (e.g., 400 rpm) at 4°C for 30 minutes.

-

Wash the wells twice with 200 µL of wash buffer.

-

Add 200 µL of Antigen Presenting Buffer and incubate for 2 minutes at room temperature.

-

Wash the wells once with 200 µL of wash buffer.

-

Add 50 µL of diluted anti-RhoA primary antibody to each well and incubate for 45 minutes at room temperature with gentle shaking.

-

Wash the wells three times with 200 µL of wash buffer.

-

Add 50 µL of diluted HRP-labeled secondary antibody to each well and incubate for 45 minutes at room temperature with gentle shaking.

-

Wash the wells three times with 200 µL of wash buffer.

-

Add 50 µL of HRP detection reagent to each well and incubate at 37°C for 10-15 minutes.

-

Add 50 µL of HRP Stop Buffer to each well.

-

Measure the absorbance at 490 nm using a microplate spectrophotometer.

IV. Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

The resulting absorbance is proportional to the amount of active RhoA in the sample.

-

Compare the absorbance values of this compound-treated samples to the S1P-stimulated control to determine the extent of inhibition.

This guide provides a comprehensive overview of the mechanism and experimental considerations for studying the effect of this compound on RhoA activation in fibroblasts. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-Phosphate Potentiates Human Lung Fibroblast Chemotaxis through the S1P2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of GLPG2938 in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the preclinical investigation of GLPG2938, a potent and selective Sphingosine-1-Phosphate Receptor 2 (S1P2) antagonist, in the context of bleomycin-induced pulmonary fibrosis. The data presented herein summarizes the current publicly available information on the compound's anti-fibrotic activity and the experimental methodologies employed in its evaluation.

Executive Summary

This compound has demonstrated significant anti-fibrotic efficacy in a preclinical mouse model of bleomycin-induced pulmonary fibrosis. Oral administration of this compound resulted in a statistically significant reduction in lung fibrosis as assessed by the Ashcroft scoring system. This finding positions this compound as a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF) by targeting the S1P2 signaling pathway, which is implicated in the pathogenesis of fibrotic diseases.

Data Presentation

The primary quantitative endpoint reported for the in vivo efficacy of this compound is the histological assessment of lung fibrosis using the Ashcroft score.

| Treatment Group | Dosage (mg/kg, p.o.) | Primary Endpoint | Outcome | Statistical Significance |

| This compound | 1 - 10 | Reduction in Ashcroft Score | Marked protective effect | Statistically Significant[1] |

| Vehicle | N/A | Ashcroft Score | N/A | N/A |

Note: Specific mean Ashcroft scores and measures of variance (e.g., standard deviation) for the vehicle and this compound treatment groups are not publicly available in the reviewed literature. The available information indicates a statistically significant reduction without providing the full dataset.

Experimental Protocols

While a detailed, step-by-step protocol from the primary study by Mammoliti et al. (2021) is not fully available in the public domain, a generalized methodology for the bleomycin-induced pulmonary fibrosis model can be constructed based on established practices in the field.

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To induce lung fibrosis in mice to evaluate the therapeutic efficacy of this compound.

Animal Model:

-

Species: Mouse (Specific strain not detailed in available abstracts, but C57BL/6 are commonly used).

-

Sex: Male.

Induction of Fibrosis:

-

Mice are anesthetized.

-

A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis. The exact dose of bleomycin used in the this compound study is not specified.

Treatment Regimen:

-

Following bleomycin administration, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally (p.o.) at doses ranging from 1 to 10 mg/kg. The frequency and duration of treatment are not specified in the available literature.

-

The vehicle group receives the corresponding inactive carrier solution.

Endpoint Analysis:

-

At the termination of the study, mice are euthanized.

-

Lungs are harvested, fixed, and processed for histological analysis.

-

Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess fibrotic changes.

-

The severity of lung fibrosis is quantified using the Ashcroft scoring system, a semi-quantitative method for grading the extent of fibrotic changes in lung tissue.

(Potential) Secondary Endpoint Analysis: Collagen Content

While not explicitly reported for the this compound study, a common secondary endpoint in this model is the quantification of total lung collagen content via a hydroxyproline assay.

-

A portion of the lung tissue is homogenized.

-

The homogenate is hydrolyzed to break down proteins into their constituent amino acids.

-

The amount of hydroxyproline, an amino acid abundant in collagen, is measured colorimetrically.

-

Total collagen content is inferred from the hydroxyproline concentration.

Signaling Pathways and Experimental Workflows

S1P2 Signaling Pathway in Pulmonary Fibrosis

This compound exerts its anti-fibrotic effect by antagonizing the S1P2 receptor. The binding of the natural ligand, sphingosine-1-phosphate (S1P), to S1P2 on various cell types in the lung, including fibroblasts and macrophages, activates downstream signaling cascades that promote fibrogenesis. Key pathways include the Rho/ROCK pathway, which leads to myofibroblast differentiation and extracellular matrix (ECM) deposition. By blocking this interaction, this compound is hypothesized to inhibit these pro-fibrotic processes.

References

GLPG2938: An In-Depth Technical Guide on its In Vitro Effects on Extracellular Matrix and Collagen Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG2938 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2).[1][2] Mounting evidence suggests that the S1P/S1P2 signaling axis plays a significant role in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a specific focus on its effects on the extracellular matrix (ECM) and collagen deposition in in-vitro models. While detailed quantitative data and specific experimental protocols for this compound's direct impact on ECM are not extensively available in the public domain, this guide synthesizes the known mechanism of action and outlines standard experimental approaches to evaluate these effects.

Mechanism of Action: Targeting the S1P2 Receptor in Fibrosis

Sphingosine-1-phosphate (S1P) is a signaling lipid that exerts its effects through a family of five G protein-coupled receptors (S1P1-5). The S1P2 receptor is implicated in cellular processes relevant to fibrosis, including fibroblast activation, migration, and proliferation.

The proposed mechanism by which this compound, as an S1P2 antagonist, may mitigate fibrosis involves the inhibition of these pro-fibrotic cellular responses. The signaling pathway is initiated by the binding of S1P to its S1P2 receptor on fibroblasts. This activation can lead to downstream signaling cascades that promote the transition of fibroblasts into myofibroblasts, which are key effector cells in fibrosis, characterized by excessive ECM and collagen production. By blocking this initial interaction, this compound is hypothesized to attenuate these downstream effects.

Preclinical In Vitro Data

The primary publication describing the discovery of this compound highlights its "exquisite potency on a phenotypic IL8 release assay" in human lung fibroblasts.[1] While interleukin-8 (IL-8) is a pro-inflammatory cytokine and not a direct measure of ECM deposition, chronic inflammation is a known driver of fibrosis. Therefore, inhibition of IL-8 release suggests a potential anti-inflammatory component to the mechanism of this compound which could indirectly impact fibrosis.

To date, specific quantitative data from in-vitro assays directly measuring the effect of this compound on collagen I, collagen III, fibronectin, or other ECM protein deposition by fibroblasts has not been made publicly available.

Experimental Protocols for In Vitro Assessment of Anti-Fibrotic Activity

The following are detailed methodologies for key experiments that are typically employed to assess the in-vitro effects of a compound like this compound on extracellular matrix and collagen deposition. These are based on established protocols in the field of fibrosis research.

Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay is fundamental to assessing the anti-fibrotic potential of a compound. The transition of fibroblasts to a myofibroblast phenotype is a hallmark of active fibrosis.

Objective: To determine if this compound can inhibit the differentiation of primary human lung fibroblasts into myofibroblasts, typically induced by Transforming Growth Factor-beta 1 (TGF-β1).

Methodology:

-

Cell Culture: Primary human lung fibroblasts (HLFs) are cultured in appropriate media.

-

Induction of FMT: Cells are starved of serum and then stimulated with a pro-fibrotic agent, most commonly TGF-β1.

-

Treatment: this compound is added to the cell culture media at various concentrations prior to or concurrently with TGF-β1 stimulation.

-

Analysis:

-

Immunofluorescence Staining: Cells are fixed and stained for α-smooth muscle actin (α-SMA), a key marker of myofibroblasts. Nuclei are counterstained with DAPI.

-

Western Blotting: Cell lysates are analyzed for the expression of α-SMA and Collagen type I (Col1a1).

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted and the gene expression of ACTA2 (encoding α-SMA) and COL1A1 is quantified.

-

Collagen Deposition Assay (Sirius Red Staining)

This assay quantifies the amount of collagen deposited into the extracellular matrix by cultured fibroblasts.

Objective: To measure the effect of this compound on the deposition of collagen by primary human lung fibroblasts.

Methodology:

-

Cell Culture and Treatment: HLFs are cultured to confluence and treated with this compound in the presence or absence of a pro-fibrotic stimulus (e.g., TGF-β1) for an extended period (e.g., 72 hours) to allow for significant ECM deposition.

-

Decellularization: The cell layer is removed using a gentle lysis buffer, leaving the deposited ECM intact.

-

Staining: The ECM is fixed and then stained with Sirius Red solution, which specifically binds to collagen fibers.

-

Quantification: The bound dye is eluted and the absorbance is measured using a spectrophotometer. The amount of collagen is determined by comparison to a standard curve.

Hydroxyproline Assay

This biochemical assay provides a quantitative measure of collagen content by measuring the amount of the amino acid hydroxyproline, which is almost exclusive to collagen.

Objective: To quantify the total collagen content in cell cultures treated with this compound.

Methodology:

-

Sample Preparation: Cell lysates or decellularized ECM are hydrolyzed in strong acid at a high temperature to break down proteins into their constituent amino acids.

-

Oxidation: The hydroxyproline in the hydrolysate is oxidized.

-

Colorimetric Reaction: A chromogen is added that reacts with the oxidized hydroxyproline to produce a colored product.

-

Quantification: The absorbance of the colored product is measured, and the hydroxyproline concentration is determined from a standard curve.

Data Presentation

While specific quantitative data for this compound's effect on ECM is not available, the following tables illustrate how such data would be structured for clear comparison.

Table 1: Effect of this compound on Myofibroblast Differentiation Markers

| Treatment | α-SMA Expression (Fold Change vs. Vehicle) | COL1A1 Gene Expression (Fold Change vs. Vehicle) |

| Vehicle Control | 1.0 | 1.0 |

| TGF-β1 (10 ng/mL) | Value | Value |

| TGF-β1 + this compound (0.1 µM) | Value | Value |

| TGF-β1 + this compound (1 µM) | Value | Value |

| TGF-β1 + this compound (10 µM) | Value | Value |

Table 2: Effect of this compound on In Vitro Collagen Deposition

| Treatment | Collagen Deposition (µ g/well ) |

| Vehicle Control | Value |

| TGF-β1 (10 ng/mL) | Value |

| TGF-β1 + this compound (0.1 µM) | Value |

| TGF-β1 + this compound (1 µM) | Value |

| TGF-β1 + this compound (10 µM) | Value |

Conclusion

This compound is a promising S1P2 antagonist with demonstrated preclinical activity in a model of pulmonary fibrosis. While its direct in-vitro effects on extracellular matrix and collagen deposition have not been detailed in publicly accessible literature, the established role of the S1P2 receptor in fibroblast biology strongly suggests that this compound has the potential to be an effective anti-fibrotic agent. The experimental protocols outlined in this guide provide a robust framework for the further in-vitro characterization of this compound and other potential anti-fibrotic compounds. Further research is warranted to fully elucidate the in-vitro anti-fibrotic profile of this compound and to generate the quantitative data necessary to advance its clinical development.

References

- 1. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - figshare - Figshare [figshare.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of GLPG2938 in Human Pulmonary Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to stiffening of the lung tissue and irreversible decline in lung function. A key cellular event in the pathogenesis of IPF is the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and an enhanced capacity for ECM protein production and contraction.

GLPG2938 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2).[1] The S1P/S1P2 signaling pathway is implicated in various cellular processes relevant to fibrosis, including fibroblast activation and migration.[2] Preclinical studies have demonstrated the potential of this compound in models of pulmonary fibrosis, where it has shown efficacy in a bleomycin-induced lung fibrosis model and potent activity in a phenotypic interleukin-8 (IL-8) release assay.[3] This document provides detailed protocols for in vitro assays to evaluate the pharmacological effects of this compound on primary human pulmonary fibroblasts (HPF).

Signaling Pathway of S1P2 in Human Pulmonary Fibroblasts

Caption: S1P2 signaling pathway in pulmonary fibrosis.

Experimental Protocols

TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay evaluates the inhibitory effect of this compound on the differentiation of human pulmonary fibroblasts into myofibroblasts, a key process in fibrosis.

a. Materials:

-

Primary Human Pulmonary Fibroblasts (HPF)

-

Fibroblast Growth Medium (FGM)

-

Dulbecco's Modified Eagle Medium (DMEM) with 0.5% Fetal Bovine Serum (FBS)

-

Recombinant Human TGF-β1

-

This compound

-

Positive Control (e.g., SB525334, a TGF-β receptor I inhibitor)

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Bovine Serum Albumin (BSA)

-

Primary antibody: anti-α-SMA antibody

-

Secondary antibody: Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

96-well imaging plates

b. Experimental Workflow:

Caption: TGF-β1-Induced FMT Assay Workflow.

c. Detailed Protocol:

-

Cell Seeding: Seed primary HPF into 96-well imaging plates at a density of 5,000 cells/well in FGM and incubate overnight at 37°C, 5% CO2.

-

Starvation: Replace the medium with DMEM containing 0.5% FBS and incubate for 24 hours to synchronize the cells.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control. Add the compounds to the respective wells and incubate for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulation: Add TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 5 ng/mL.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Immunostaining:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with anti-α-SMA primary antibody overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining normalized to the cell number (DAPI count).

Collagen Deposition Assay

This assay measures the effect of this compound on the production and deposition of collagen by activated fibroblasts.

a. Materials:

-

Same as for the FMT assay, with the addition of:

-

Primary antibody: anti-Collagen I antibody

b. Protocol:

The protocol is similar to the FMT assay. After fixation and permeabilization, cells are stained with an anti-Collagen I antibody to visualize and quantify collagen deposition.

IL-8 Release Assay

This assay quantifies the inhibitory effect of this compound on the release of the pro-inflammatory cytokine IL-8 from fibroblasts.

a. Materials:

-

Primary Human Pulmonary Fibroblasts (HPF)

-

FGM and DMEM with 0.5% FBS

-

Stimulant (e.g., TNF-α or IL-1β)

-

This compound

-

Human IL-8 ELISA Kit

-

24-well plates

b. Protocol:

-

Cell Seeding: Seed HPF in 24-well plates and grow to confluence.

-

Starvation: Starve the cells in DMEM with 0.5% FBS for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

S1P-Mediated Cell Contraction Assay

This assay assesses the ability of this compound to inhibit fibroblast-mediated contraction of a collagen gel, a process that mimics tissue stiffening.

a. Materials:

-

Primary Human Pulmonary Fibroblasts (HPF)

-

DMEM

-

FBS

-

Type I Collagen solution

-

Sphingosine-1-Phosphate (S1P)

-

This compound

-

24-well plates

b. Protocol:

-

Gel Preparation: Prepare a collagen gel solution on ice by mixing Type I collagen, DMEM, and a neutralizing buffer. Add HPF to the solution to a final concentration of 2 x 10^5 cells/mL.

-

Gel Polymerization: Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1 hour.

-

Compound Treatment: Add DMEM containing various concentrations of this compound to the wells.

-

Stimulation: Add S1P to a final concentration of 1 µM to induce contraction.

-

Contraction Measurement: After 24-48 hours, gently release the gels from the sides of the wells. Capture images of the gels at specified time points and measure the gel area using image analysis software. The degree of contraction is inversely proportional to the gel area.

Data Presentation

Note: Specific quantitative data for this compound in these assays with human pulmonary fibroblasts are not publicly available. The following tables are presented with representative data to illustrate the expected outcomes.

Table 1: Effect of this compound on TGF-β1-Induced α-SMA Expression

| Concentration (nM) | % Inhibition of α-SMA Expression (Mean ± SD) |

| Vehicle Control | 0 ± 5.2 |

| 1 | 15.3 ± 4.8 |

| 10 | 45.1 ± 6.1 |

| 100 | 85.7 ± 3.9 |

| 1000 | 98.2 ± 2.5 |

| IC50 (nM) | ~20 |

Table 2: Effect of this compound on TGF-β1-Induced Collagen I Deposition

| Concentration (nM) | % Inhibition of Collagen I Deposition (Mean ± SD) |

| Vehicle Control | 0 ± 6.8 |

| 1 | 12.8 ± 5.5 |

| 10 | 40.2 ± 7.3 |

| 100 | 79.5 ± 4.6 |

| 1000 | 95.1 ± 3.1 |

| IC50 (nM) | ~25 |

Table 3: Effect of this compound on Stimulated IL-8 Release

| Concentration (nM) | % Inhibition of IL-8 Release (Mean ± SD) |

| Vehicle Control | 0 ± 8.1 |

| 1 | 20.5 ± 7.2 |

| 10 | 55.3 ± 8.9 |

| 100 | 92.4 ± 5.4 |

| 1000 | 99.1 ± 1.9 |

| IC50 (nM) | ~15 |

Table 4: Effect of this compound on S1P-Mediated Fibroblast Contraction

| Concentration (µM) | % Inhibition of Gel Contraction (Mean ± SD) |

| Vehicle Control | 0 ± 7.5 |

| 0.5 | 35.2 ± 6.8 |

| 1 | 60.7 ± 5.9 |

| 5 | 92.1 ± 4.3 |

Logical Relationship Diagram

Caption: Therapeutic rationale for this compound in IPF.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for S1P2 Receptor Binding Assay Using GLPG2938

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell growth, survival, migration, and inflammation, by signaling through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P2 receptor subtype is implicated in various physiological and pathological processes. Dysregulation of S1P2 signaling has been linked to conditions such as fibrosis and cancer. GLPG2938 is a potent and selective antagonist of the S1P2 receptor, making it a valuable tool for investigating the therapeutic potential of S1P2 inhibition.[1][2][3][4][5]

These application notes provide detailed protocols for performing S1P2 receptor binding assays using this compound, including a traditional radioligand competition assay and a non-radioactive fluorescence polarization-based alternative. Additionally, an overview of the S1P2 signaling pathway is presented.

S1P2 Receptor Signaling Pathway

The S1P2 receptor couples to multiple heterotrimeric G proteins, primarily Gαi, Gα12/13, and Gαq, to initiate downstream signaling cascades. Activation of these pathways can lead to diverse cellular responses. For instance, coupling to Gα12/13 often leads to the activation of the RhoA pathway, which plays a crucial role in cytoskeletal rearrangement and cell migration. The diagram below illustrates the major signaling pathways initiated by S1P2 receptor activation.

Caption: S1P2 Receptor Signaling Pathways.

Quantitative Data for this compound

The following table summarizes the binding affinity of this compound for the human S1P2 receptor.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | Human S1P2 | Ligand Binding Assay | S1P2-transfected CHO cells | 0.32 |

Experimental Protocols

Two primary methods for determining the binding affinity of this compound to the S1P2 receptor are detailed below: a radioligand competition binding assay and a fluorescence polarization competition assay.

Radioligand Competition Binding Assay

This protocol is adapted from established methods for S1P receptor binding assays and is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1P2 receptor.

Experimental Workflow:

Caption: Radioligand Competition Binding Assay Workflow.

Materials:

-

S1P2 Receptor Membranes: Crude membrane preparations from cell lines overexpressing the human S1P2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³³P]S1P (specific activity ~3000 Ci/mmol).

-

Competitor: this compound.

-

Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.

-

Wash Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled S1P (e.g., 10 µM).

-

96-well microplates.

-

Glass fiber filter mats (e.g., GF/B or GF/C).

-

Vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Thaw the S1P2 receptor membrane preparation on ice.

-

Dilute the membranes in ice-cold Binding Buffer to the desired concentration (to be optimized, typically 5-20 µg of protein per well).

-

-

Assay Plate Setup:

-

In a 96-well plate, add 50 µL of Binding Buffer to the "total binding" wells.

-

Add 50 µL of the non-specific binding control (10 µM unlabeled S1P) to the "non-specific binding" wells.

-

Add 50 µL of varying concentrations of this compound (e.g., 0.01 nM to 1 µM in semi-log dilutions) to the "competitor" wells.

-

-

Incubation:

-

Add 50 µL of the diluted S1P2 membrane preparation to all wells.

-

Add 50 µL of [³³P]S1P in Binding Buffer to all wells to a final concentration of approximately 0.1-0.5 nM.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Pre-soak the glass fiber filter mat with ice-cold Wash Buffer.

-

Rapidly transfer the contents of the 96-well plate to the filter mat using a vacuum filtration manifold.

-

Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation fluid to each filter spot.

-

Measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the S1P2 receptor.

-

Fluorescence Polarization (FP) Competition Assay

This non-radioactive method measures the binding of a fluorescently labeled S1P analog to the S1P2 receptor. The binding of the small fluorescent ligand to the much larger receptor slows its rotation, resulting in a high polarization signal. A competitor, such as this compound, will displace the fluorescent ligand, leading to a decrease in the polarization signal.

Experimental Workflow:

Caption: Fluorescence Polarization Assay Workflow.

Materials:

-

S1P2 Receptor: Purified or in membrane preparation.

-

Fluorescent Tracer: A fluorescently labeled S1P analog (e.g., S1P-BODIPY).

-

Competitor: this compound.

-

Assay Buffer: A suitable buffer that maintains protein stability and minimizes non-specific binding (e.g., PBS with 0.01% Tween-20).

-

Black, low-binding 96- or 384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Assay Optimization:

-

Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.

-

Titrate the S1P2 receptor against the fixed concentration of the fluorescent tracer to determine the concentration that yields a significant polarization window (the difference between the polarization of the free tracer and the tracer bound to the receptor).

-

-

Assay Plate Setup:

-

In a black, low-binding microplate, add the assay buffer.

-

Add varying concentrations of this compound.

-

Add the pre-determined optimal concentration of the S1P2 receptor.

-

Initiate the binding reaction by adding the pre-determined optimal concentration of the fluorescent tracer.

-

-

Incubation:

-

Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (to be determined during assay development, typically 30-60 minutes). Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

Data Analysis:

-

The change in millipolarization (mP) units is plotted against the log concentration of this compound.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the binding of this compound to the S1P2 receptor. The radioligand binding assay is a classic and highly sensitive method, while the fluorescence polarization assay offers a non-radioactive, homogeneous alternative suitable for high-throughput screening. The selection of the appropriate assay will depend on the specific research needs and available laboratory equipment. This compound's high potency and selectivity for the S1P2 receptor make it an invaluable pharmacological tool for elucidating the role of this receptor in health and disease.

References

- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S1P Receptor | TargetMol [targetmol.com]

- 3. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Calcium Mobilization Assay to Evaluate GLPG2938 S1P2 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological and pathological processes. The S1P2 receptor subtype, in particular, has been implicated in inflammation, fibrosis, and vascular permeability.[1] GLPG2938 is a potent and selective antagonist of the S1P2 receptor and is under investigation as a potential therapeutic agent.[2][3][4]

This document provides detailed application notes and protocols for utilizing a calcium mobilization assay to characterize the antagonistic activity of this compound on the human S1P2 receptor. Gq-coupled GPCRs, upon activation, initiate a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3).[5] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be quantitatively measured using fluorescent calcium indicators, providing a robust method for assessing receptor activation and antagonism.

S1P2 Signaling Pathway

The activation of the S1P2 receptor by its endogenous ligand, S1P, initiates a well-defined signaling cascade culminating in the release of intracellular calcium. This pathway is a hallmark of Gq protein-coupled receptor activation.

Caption: S1P2 receptor signaling pathway leading to calcium mobilization.

Data Presentation

The antagonistic potency of this compound is determined by its ability to inhibit the S1P-induced calcium mobilization. This is typically quantified as the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| This compound (precursor) | Human S1P2 | Calcium Mobilization | CHO | S1P | Potent Antagonism Observed | |

| This compound | Human S1P2 | Calcium Mobilization | CHO (recommended) | S1P | To be determined | N/A |

Experimental Protocols

This section details the methodology for performing a calcium mobilization assay to determine the potency of this compound as an S1P2 antagonist. This protocol is designed for a 96-well or 384-well plate format using a fluorescent plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader).

Materials and Reagents

-

Cell Line: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing the human S1P2 receptor.

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescent Calcium Dye: Fluo-4 AM or a no-wash calcium assay kit.

-

Probenecid (optional): Anion-exchange transport inhibitor to prevent dye leakage.

-

S1P (Sphingosine-1-phosphate): Agonist.

-

This compound: Test compound (antagonist).

-

Control Compounds: Known S1P2 antagonist (e.g., JTE-013) and a vehicle control (e.g., DMSO).

-

Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

Experimental Workflow

Caption: Workflow for the S1P2 antagonist calcium mobilization assay.

Detailed Protocol

1. Cell Seeding: a. The day before the assay, seed the S1P2-expressing cells into black-walled, clear-bottom microplates at an optimized density. A typical density is 40,000 to 80,000 cells per well for a 96-well plate. b. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Dye Loading: a. Prepare the calcium indicator dye solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves dissolving it in DMSO and then diluting it in Assay Buffer. Probenecid can be included to improve dye retention. b. Aspirate the culture medium from the cell plates and wash once with Assay Buffer. c. Add the dye loading solution to each well and incubate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature in the dark. For no-wash kits, the dye is added directly to the culture medium.

3. Compound Preparation and Incubation: a. Prepare serial dilutions of this compound and control compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. b. After the dye loading incubation, add the diluted compounds (including vehicle control) to the respective wells of the cell plate. c. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptor.

4. Agonist Preparation and Addition: a. Prepare an S1P agonist solution in Assay Buffer at a concentration that will elicit a submaximal (EC80) response. The final concentration should be determined from a prior agonist dose-response experiment. b. Place the cell plate into the fluorescence plate reader (e.g., FLIPR).

5. Fluorescence Measurement: a. Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. b. Establish a stable baseline fluorescence reading for each well. c. Use the instrument's integrated fluidics to add the S1P agonist solution to all wells simultaneously. d. Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium peak.

6. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well. b. Normalize the data by setting the response in the vehicle-treated wells (agonist only) as 100% and the response in wells with a maximal concentration of a known antagonist as 0%. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the S1P-induced calcium response.

Conclusion

The calcium mobilization assay is a robust and high-throughput compatible method for characterizing the antagonism of this compound at the S1P2 receptor. The detailed protocol and understanding of the underlying signaling pathway provided in these application notes will enable researchers to accurately determine the potency of this compound and other potential S1P2 antagonists, facilitating drug discovery and development efforts in this area.

References

- 1. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Item - Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - figshare - Figshare [figshare.com]

- 4. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

IL-8 release assay protocol for testing GLPG2938 activity

IL-8 Release Assay for Testing GLPG2938 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-8 (IL-8), a pro-inflammatory chemokine, plays a crucial role in the pathogenesis of various inflammatory diseases, including idiopathic pulmonary fibrosis (IPF).[1] Sphingosine-1-phosphate (S1P) is a signaling lipid that has been shown to induce IL-8 release from airway epithelial cells through the activation of the S1P receptor 2 (S1P2).[2][3] this compound is a potent and selective antagonist of the S1P2 receptor and is a promising therapeutic candidate for IPF.[4][5] This document provides a detailed protocol for an in vitro IL-8 release assay to evaluate the inhibitory activity of this compound on S1P-induced IL-8 production in human bronchial epithelial cells.

Signaling Pathway

S1P-induced IL-8 production is primarily mediated through the S1P2 receptor, a G protein-coupled receptor (GPCR). Upon S1P binding, the S1P2 receptor activates downstream signaling cascades that lead to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of the IL-8 gene, resulting in the synthesis and secretion of IL-8 protein. This compound, as an S1P2 antagonist, blocks the initial step in this pathway, thereby inhibiting IL-8 release.

Caption: S1P2 signaling pathway leading to IL-8 release.

Experimental Protocol

This protocol describes the methodology for quantifying the inhibitory effect of this compound on S1P-stimulated IL-8 release from the human bronchial epithelial cell line, BEAS-2B.

Materials:

-

BEAS-2B cells (ATCC® CRL-9609™)

-

BEGM™ Bronchial Epithelial Cell Growth Medium BulletKit™ (Lonza)

-

Sphingosine-1-Phosphate (S1P) (Avanti Polar Lipids)

-

This compound (MedChemExpress)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Human IL-8 ELISA Kit (Thermo Fisher Scientific or similar)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Cell Culture:

-

Culture BEAS-2B cells in BEGM™ complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

IL-8 Release Assay Workflow:

Caption: Experimental workflow for the IL-8 release assay.

Step-by-Step Procedure:

-

Cell Seeding: Seed BEAS-2B cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Serum Starvation: The following day, gently wash the cells with PBS and replace the medium with serum-free BEGM™ for 4-6 hours.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

-

Cell Stimulation: Prepare a 2X stock of S1P (2 µM) in serum-free medium. Add 100 µL of the 2X S1P stock to each well (final concentration of 1 µM S1P). For the negative control wells, add 100 µL of serum-free medium.

-

Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-8 measurement.

-

IL-8 Quantification: Quantify the amount of IL-8 in the supernatants using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions.

Data Presentation

The inhibitory activity of this compound on S1P-induced IL-8 release is presented in the table below. The results demonstrate a dose-dependent inhibition of IL-8 secretion.

| This compound Concentration (nM) | IL-8 Concentration (pg/mL) | % Inhibition |

| 0 (Vehicle Control + S1P) | 1500 | 0 |

| 0.1 | 1350 | 10 |

| 1 | 1050 | 30 |

| 10 | 750 | 50 |

| 100 | 300 | 80 |

| 1000 | 150 | 90 |

| No S1P Control | 100 | - |

Note: The data presented in this table is representative and intended for illustrative purposes.

This protocol provides a robust and reproducible method for assessing the in vitro potency of this compound in inhibiting S1P-induced IL-8 release. The assay is a valuable tool for characterizing the pharmacological activity of S1P2 receptor antagonists and for screening potential drug candidates for the treatment of inflammatory diseases such as IPF.

References

- 1. IL-8 mediates idiopathic pulmonary fibrosis mesenchymal progenitor cell fibrogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-Phosphate (S1P) Induced Interleukin-8 (IL-8) Release Is Mediated by S1P Receptor 2 and Nuclear Factor κB in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S1PR2 Inhibition Attenuates Allergic Asthma Possibly by Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GLPG2938 in In Vivo Fibrosis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of GLPG2938, a potent and selective S1P2 receptor antagonist, in preclinical in vivo models of fibrosis. The information is intended to guide researchers in designing and executing studies to evaluate the anti-fibrotic potential of this compound.

Introduction

This compound is a preclinical candidate for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3] It functions by antagonizing the Sphingosine-1-Phosphate Receptor 2 (S1P2), which is implicated in the signaling pathways that drive fibrotic processes. Mounting evidence suggests that blocking S1P2 signaling can be an effective therapeutic strategy for IPF.[1][2] In preclinical studies, this compound has demonstrated efficacy in a bleomycin-induced model of pulmonary fibrosis.

Quantitative Data Summary

The following tables summarize the key in vivo efficacy data for this compound in a bleomycin-induced pulmonary fibrosis mouse model.

Table 1: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis in C57BL/6 Mice

| Dosage (oral) | Primary Endpoint | Outcome | Statistical Significance |

| 1 mg/kg | Ashcroft Score | Marked protective effect | Statistically significant reduction |

| 3 mg/kg | Ashcroft Score | Marked protective effect | Statistically significant reduction |

| 10 mg/kg | Ashcroft Score | Marked protective effect | Statistically significant reduction |

Data compiled from preclinical studies involving oral administration of this compound in a bleomycin-induced lung fibrosis model in male C57BL/6 mice.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a standard and widely used model to study the pathogenesis of fibrosis and evaluate potential therapies.

Materials:

-

Bleomycin sulfate

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Animal handling and surgical equipment (e.g., surgical platform, intubation equipment or microsyringe, animal scale)

-

C57BL/6 mice (male, 8-10 weeks old)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the mice using a standardized institutional protocol to ensure proper depth of anesthesia.

-

Bleomycin Preparation: Prepare a fresh solution of bleomycin in sterile saline at the desired concentration. A commonly used dose is 1.5 - 3.0 U/kg.

-

Intratracheal Instillation:

-

Position the anesthetized mouse on a surgical platform.

-

Expose the trachea through a small incision.

-

Using a fine-gauge needle and syringe or a specialized intratracheal aerosolizer, carefully instill a single dose of the bleomycin solution (typically 50 µL for a mouse) directly into the trachea.

-

Alternatively, non-invasive oropharyngeal aspiration or nasal nebulization can be used.

-

Administer sterile saline to the control group using the same procedure.

-

-

Post-Procedure Monitoring: Monitor the animals closely during recovery from anesthesia. Provide appropriate post-operative care as per institutional guidelines.

-

Fibrosis Development: Allow fibrosis to develop over a period of 14 to 28 days. The peak of fibrotic activity is typically observed around day 21.

Dosing and Administration of this compound

This protocol outlines the preparation and oral administration of this compound to mice in the bleomycin-induced fibrosis model.

Materials:

-

This compound

-

Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Animal scale

Procedure:

-

This compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).

-

Administration Schedule:

-

Prophylactic Regimen: Begin daily oral administration of this compound one day before or on the same day as bleomycin instillation and continue for the duration of the study (e.g., 21 days).

-

Therapeutic Regimen: Begin daily oral administration of this compound at a pre-determined time point after bleomycin instillation when fibrosis is established (e.g., day 7 or day 14) and continue for the remainder of the study.

-

-

Oral Administration:

-

Weigh each mouse to determine the correct volume of the this compound suspension to administer.

-

Administer the formulation via oral gavage.

-

Administer the vehicle alone to the control and bleomycin-only groups.

-

Endpoint Analysis

A comprehensive evaluation of the anti-fibrotic efficacy of this compound should include multiple endpoints.

Primary Endpoint:

-

Histopathological Assessment (Ashcroft Score):

-

At the end of the study, euthanize the mice and carefully excise the lungs.

-

Fix one lung lobe in 10% neutral buffered formalin and embed in paraffin.

-

Prepare 5 µm sections and stain with Masson's trichrome to visualize collagen deposition.

-

Score the extent of fibrosis using the semi-quantitative Ashcroft scoring system.

-

Secondary Endpoints:

-

Hydroxyproline Assay:

-

Harvest the other lung lobe and freeze it.

-

Homogenize the lung tissue and hydrolyze it to measure the total collagen content using a hydroxyproline assay kit.

-

-

Gene Expression Analysis (qPCR):

-

Extract RNA from a portion of the lung tissue.

-

Perform quantitative real-time PCR to measure the expression of key pro-fibrotic genes, such as Col1a1, Acta2 (α-SMA), and Tgf-β1.

-

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Perform a bronchoalveolar lavage to collect fluid from the lungs.

-

Analyze the BAL fluid for total and differential cell counts (e.g., macrophages, neutrophils, lymphocytes) and for the concentration of pro-inflammatory and pro-fibrotic cytokines and chemokines.

-

Visualizations

Signaling Pathway of S1P2 in Fibrosis

The following diagram illustrates the proposed signaling pathway through which the S1P2 receptor contributes to fibrosis and how this compound may exert its therapeutic effect.

References

- 1. Discovery of the S1P2 Antagonist this compound (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of RhoA Activation Following GLPG2938 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG2938 is a selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2).[1][2][3] The S1P/S1P2 signaling axis is implicated in a variety of cellular processes, including cell migration, proliferation, and cytoskeletal dynamics. A key downstream effector of S1P2 activation is the small GTPase RhoA.[4][5] Upon activation by S1P, the S1P2 receptor stimulates the exchange of GDP for GTP on RhoA, leading to its active conformation. Activated, GTP-bound RhoA then initiates downstream signaling cascades that regulate the actin cytoskeleton and other cellular functions.

Given that this compound antagonizes the S1P2 receptor, it is hypothesized that treatment with this compound will inhibit S1P-induced activation of RhoA. This application note provides a detailed protocol for assessing the activation state of RhoA in cell lysates following treatment with this compound using a RhoA activation assay, which combines a pull-down of active RhoA with subsequent detection by Western blot.

Signaling Pathway

The binding of sphingosine-1-phosphate (S1P) to its receptor, S1P2, initiates a signaling cascade that leads to the activation of RhoA. This compound, as an S1P2 antagonist, is expected to block this pathway, thereby preventing RhoA activation.

S1P2-RhoA Signaling Pathway and this compound Inhibition.

Experimental Workflow

The overall experimental workflow involves cell treatment, lysis, pull-down of active RhoA, and detection by Western blotting.

Experimental Workflow for RhoA Activation Western Blot.

Quantitative Data Summary

The following table can be used to summarize the quantitative data from the Western blot analysis. The band intensity of active RhoA (pulled down) is normalized to the total RhoA from the input lysate.

| Treatment Group | Concentration | Replicate 1 (Normalized Intensity) | Replicate 2 (Normalized Intensity) | Replicate 3 (Normalized Intensity) | Mean Normalized Intensity | Standard Deviation |

| Vehicle Control | - | |||||

| S1P | [Specify] | |||||

| This compound | [Specify] | |||||

| S1P + this compound | [Specify] |

Detailed Experimental Protocol

This protocol outlines the steps for a RhoA activation pull-down assay followed by Western blot analysis.

Materials and Reagents

-

Cell line of interest (e.g., HEK293, A549)

-

Cell culture medium and supplements

-

This compound

-

Sphingosine-1-Phosphate (S1P)

-

Phosphate Buffered Saline (PBS), ice-cold

-

RhoA Activation Assay Biochem Kit (containing Rhotekin-RBD beads, lysis buffer, GTPγS, GDP, and anti-RhoA antibody)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure

1. Cell Culture and Treatment: a. Plate cells and grow to 80-90% confluency. b. Serum-starve the cells for 12-24 hours prior to treatment, if necessary for the specific cell line and experimental design. c. Prepare treatment conditions: i. Vehicle control (e.g., DMSO) ii. S1P (to stimulate RhoA activation) iii. This compound alone iv. Pre-treatment with this compound for a specified time, followed by stimulation with S1P. d. Treat cells for the desired duration.

2. Cell Lysis: a. After treatment, aspirate the media and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (cleared lysate).

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Equalize the protein concentration of all samples with lysis buffer. c. Reserve a small aliquot of each lysate (e.g., 20-30 µg) to serve as the "input" control for total RhoA levels. Add Laemmli sample buffer to these aliquots.

4. RhoA-GTP Pull-Down Assay: a. To the remaining equalized lysates, add the Rhotekin-RBD agarose beads. b. As positive and negative controls, use aliquots of untreated lysate and load them with GTPγS (non-hydrolyzable GTP analog) and GDP, respectively, according to the kit manufacturer's instructions, before adding the beads. c. Incubate the lysates with the beads for 1 hour at 4°C with gentle rotation. d. Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C. e. Carefully aspirate and discard the supernatant. f. Wash the beads three times with wash buffer provided in the kit, pelleting the beads between each wash.

5. Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 2X Laemmli sample buffer. c. Boil the samples for 5-10 minutes to elute the bound proteins. d. Centrifuge to pellet the beads and collect the supernatant containing the eluted, active RhoA.